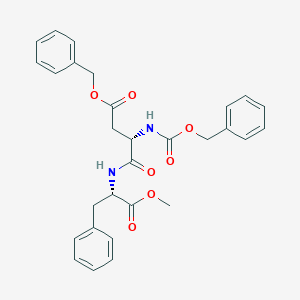

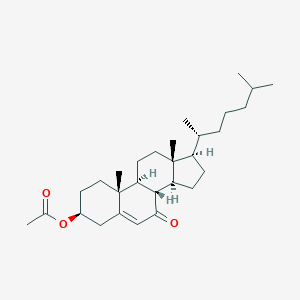

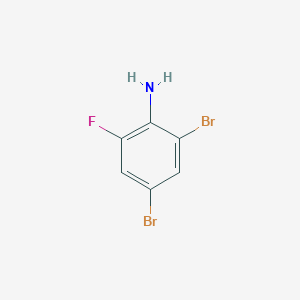

![molecular formula C15H18O3 B133268 Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate CAS No. 880088-78-8](/img/structure/B133268.png)

Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.

Synthesis Analysis

A patent describes a process for the production of a similar compound, 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile2. This compound is used for the production of drugs, such as Fexofenadine2. The synthesis involves several steps, including Friedel-Crafts acylation, cyclisation, bromination, cyanide substitution, and alkylation2.

Molecular Structure Analysis

The molecular structure of “Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” is not readily available in the literature. However, its molecular formula is C15H18O33.Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” are not readily available in the literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” are not readily available in the literature. However, its molecular weight is 246.302003.科学的研究の応用

Oxidation Reactions and Radical Cations

Research has demonstrated that the one-electron oxidation of similar compounds leads to radical cations, indicating the influence of structural effects and pH on side-chain fragmentation reactivity. Such studies help in understanding the stability and reactivity of radical intermediates in oxidation processes (Bietti & Capone, 2008).

Formation of Cyclopropane Derivatives

Studies have also shown the formation of cyclopropane derivatives through reactions like the Blaise rearrangement. These reactions are significant for constructing complex molecules and have applications in synthesizing pharmaceuticals and other organic compounds (Abe & Suehiro, 1982).

Photopolymerization

A novel application involves the use of derivatives in photopolymerization processes, where compounds are used as photoinitiators or part of the polymer structure to facilitate cross-linking under UV irradiation. This has implications for developing new materials with specific optical properties (Guillaneuf et al., 2010).

Chemical Ionization and Fragmentation

Chemical ionization induced fragmentations have been studied to understand the breakdown of similar compounds under specific conditions, providing insights into the stability of molecular structures and the potential for forming new compounds through fragmentation (Hancock & Weigel, 1979).

Safety And Hazards

将来の方向性

“Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” is offered by Benchchem for research purposes1. This suggests that it may have potential applications in future research and development.

Please note that this analysis is based on the limited information available in the literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

特性

IUPAC Name |

methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-15(2,14(17)18-3)12-8-6-11(7-9-12)13(16)10-4-5-10/h6-10H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFHOZWONRQTBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)C2CC2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477008 |

Source

|

| Record name | methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate | |

CAS RN |

880088-78-8 |

Source

|

| Record name | methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(cyclopropylcarbonyl)-α,α-dimethylbenzeneacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ35697ERV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

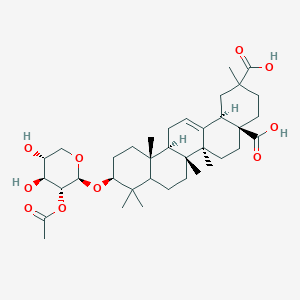

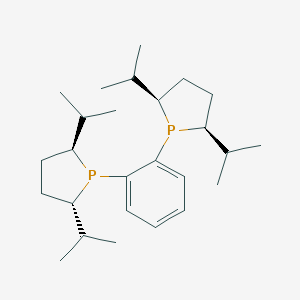

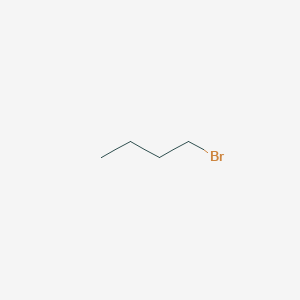

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)

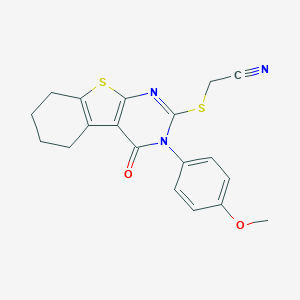

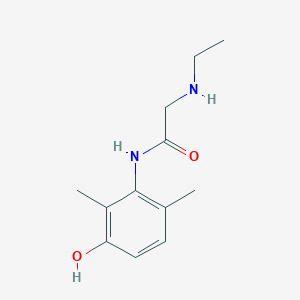

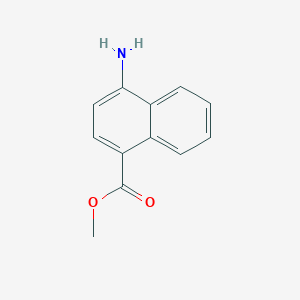

![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)

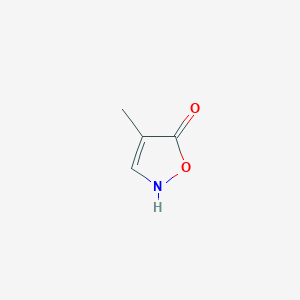

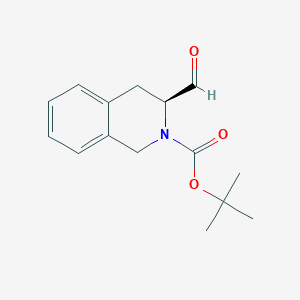

![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)